molecular formula C12H19ClN2O7S2 B610162 Pomaglumetad methionil HCl CAS No. 635318-26-2

Pomaglumetad methionil HCl

Cat. No.: B610162
CAS No.: 635318-26-2
M. Wt: 402.861
InChI Key: KTYRTJLEXFSWRJ-LBMFEJOUSA-N
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Chemical Reactions Analysis

Types of Reactions: Pomaglumetad methionil hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can result in various substituted analogs .

Scientific Research Applications

    Chemistry: Used as a model compound for studying metabotropic glutamate receptor agonists.

    Biology: Investigated for its effects on glutamatergic activity in the brain.

    Medicine: Explored as a potential treatment for schizophrenia and other psychotic disorders.

Properties

CAS No.

635318-26-2

Molecular Formula

C12H19ClN2O7S2

Molecular Weight

402.861

IUPAC Name

(1R,4S,5S,6S)-4-(L-Methionylamino)-2-thiabicyclo(3.1.0)hexane-4,6-dicarboxylic acid 2,2-dioxide hydrochloride

InChI

InChI=1S/C12H18N2O7S2.ClH/c1-22-3-2-5(13)9(15)14-12(11(18)19)4-23(20,21)8-6(7(8)12)10(16)17;/h5-8H,2-4,13H2,1H3,(H,14,15)(H,16,17)(H,18,19);1H/t5-,6+,7+,8-,12-;/m0./s1

InChI Key

KTYRTJLEXFSWRJ-LBMFEJOUSA-N

SMILES

O=C([C@]1(NC([C@H](CCSC)N)=O)CS([C@@]2([H])[C@H](C(O)=O)[C@@]12[H])(=O)=O)O.[H]Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Pomaglumetad methionil HCl;  LY2140023;  LY-2140023;  LY 2140023;  LY2140023 monohydrate;  Prodrug of LY-404039; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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